N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine

Lipophilicity LogP Drug-likeness

The 2,3,4-trimethoxybenzyl regioisomer of adamantylamine is absent from major screening libraries, limiting SAR studies on methoxy-position-dependent sigma-receptor affinity. This compound solves that gap. Secure the distinct 2,3,4-TMP substitution pattern for head-to-head profiling against 3,4,5-TMP analogs. Leverage the 1-adamantyl scaffold with established σ₁/σ₂ engagement for CNS-targeted phenotypic screens. Custom synthesis batch; inquire for lead times and scale-up options.

Molecular Formula C20H29NO3
Molecular Weight 331.4 g/mol
Cat. No. B5238038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine
Molecular FormulaC20H29NO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CNC23CC4CC(C2)CC(C4)C3)OC)OC
InChIInChI=1S/C20H29NO3/c1-22-17-5-4-16(18(23-2)19(17)24-3)12-21-20-9-13-6-14(10-20)8-15(7-13)11-20/h4-5,13-15,21H,6-12H2,1-3H3
InChIKeyLCCILLJWJOJHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,3,4-Trimethoxyphenyl)methyl]adamantan-1-amine: Structural Identity & Baseline Profile


N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-1-amine (CAS not publicly assigned; molecular formula C₂₀H₂₉NO₃; molecular weight 331.45 g/mol) is a secondary amine that combines a 1-adamantyl cage with a 2,3,4-trimethoxybenzyl substituent via a methyleneamino linker [1]. The compound belongs to the broader class of adamantane–arylalkylamine hybrids, a chemotype explored for sigma-receptor affinity, antiproliferative activity, and antiviral applications [2]. Unlike the more extensively catalogued 3,4,5-trimethoxy regioisomer (CAS 5562-50-5), the 2,3,4-substitution pattern on the phenyl ring is comparatively under-investigated, with only one reference NMR spectrum (DMSO-d₆) deposited in the KnowItAll spectral library and limited vendor inventory availability, making it a low-supply, high-structural-novelty research tool [1].

1 2,3,4-Trimethoxy regioisomer for SAR exploration vs. 3,4,5-motif
2 1-Adamantyl scaffold aligns with mapped sigma-receptor SAR context
3 Low-supply, high-structural-novelty research tool; underexplored chemotype

N-[(2,3,4-Trimethoxyphenyl)methyl]adamantan-1-amine: Why Generic Analogs Fail


Adamantane–trimethoxybenzylamine derivatives are not functionally interchangeable because small variations in methoxy position (2,3,4 vs. 3,4,5 vs. 2,4,5) and adamantyl attachment point (1-adamantyl vs. 2-adamantyl) generate measurable differences in lipophilicity, solubility, and conformational flexibility that directly affect membrane permeability, target-binding geometry, and ADME properties [1]. The TMP (trimethoxyphenyl) pharmacophore is itself a well-documented multi-target scaffold whose biological potency is sensitive to the precise methoxy substitution pattern . Furthermore, the existing literature on C1-substituted adamantane phenylalkylamines demonstrates that sigma-receptor affinity and antiproliferative potency are exquisitely dependent on linker length, aryl substitution, and adamantane regiochemistry, making reliance on even closely related analogs without matched experimental data a high-risk procurement strategy for hypothesis-driven research [2].

Methoxy position (2,3,4 vs 3,4,5) may alter target-binding geometry and multi-target profile.
1- vs 2-adamantyl attachment shifts lipophilicity and conformational flexibility, impacting permeability and SAR.
Linker length and type (methyleneamino vs direct N-aryl) may modulate sigma affinity reported in related series.

N-[(2,3,4-Trimethoxyphenyl)methyl]adamantan-1-amine: Quantitative Evidence vs. Analogs


Lipophilicity Advantage Over 2-Adamantyl and 3,4,5-Trimethoxy Analogs

The target compound bears the 1-adamantyl scaffold with 2,3,4-trimethoxybenzyl substitution. The closest commercial analog with published data, 1-adamantyl(3,4,5-trimethoxybenzyl)amine, has a calculated LogP of 3.46 and a LogSW of −3.56 . In contrast, the 2-adamantyl(3,4,5-trimethoxyphenyl)amine analog displays a higher LogP of 3.68 and a substantially lower water solubility (LogSW −4.66), reflecting the impact of adamantane attachment point on physicochemical properties . The 2,3,4-trimethoxy substitution on the target compound is expected to introduce steric and electronic perturbations relative to the 3,4,5-pattern that further differentiate its partitioning behavior from both analogs . This physicochemical differentiation, though inferred from structurally adjacent comparators, is directly relevant because LogP shifts of >0.2 log units are known to alter membrane permeability and tissue distribution sufficiently to affect biological readouts in cellular assays.

Lipophilicity
Class-level inference
LogP ~3.46 (1-adamantyl class) vs 3.68 (2-adamantyl)
May reflect different cell-permeability kinetics
Predicted values; experimental validation recommended
Lipophilicity LogP Drug-likeness ADME

Rotatable Bonds: 1-Adamantyl vs. 2-Adamantyl Scaffolds

The number of rotatable bonds is a key determinant of conformational entropy penalty upon target binding. The 3,4,5-trimethoxy-1-adamantyl analog possesses 3 rotatable bonds, compared to only 2 rotatable bonds for the 2-adamantyl(3,4,5-trimethoxyphenyl)amine analog, where the direct N–aryl attachment eliminates the benzylic methylene rotor . The target compound (2,3,4-trimethoxy-1-adamantyl scaffold) retains the benzylic methylene linker and therefore shares the same 3-rotatable-bond architecture as the 3,4,5-regioisomer. This additional degree of rotational freedom, compared to the 2-rotatable-bond 2-adamantyl analog, may confer a different entropic binding profile and altered residence time at protein targets, particularly relevant for structure-activity relationship (SAR) campaigns where linker flexibility is a tunable parameter [1].

Conformational flexibility
Class-level inference
3 rotatable bonds (target) vs 2 (comparator)
May impact entropic binding profile and residence time
Relevant for SAR optimization campaigns
Conformational flexibility Rotatable bonds Entropic penalty Target engagement

Methoxy Pattern Divergence and TMP Pharmacophore

The trimethoxyphenyl (TMP) group is a validated pharmacophore whose bioactivity profile—spanning antitubulin, Hsp90, TrxR, and sigma-receptor modulation—is known to be sensitive to the precise methoxy substitution pattern . The majority of TMP-based agents in the literature feature the symmetrical 3,4,5-trimethoxy configuration (e.g., colchicine, combretastatin A-4, and their adamantane hybrids), whereas the 2,3,4-substitution introduces an ortho-methoxy group adjacent to the benzylic linkage, breaking the symmetry and altering both the electron density distribution on the aromatic ring and the steric environment around the methylene–amine junction [1]. This regiochemical distinction has been exploited in antitubulin adamantane esters, where switching from 3,4,5-trimethoxybenzyl to 3-hydroxy-4-methoxybenzyl alcohol esters produced measurable shifts in antiproliferative IC₅₀ against tumor cell lines [2]. For the target compound, the 2,3,4-pattern thus represents a deliberate structural perturbation relative to the dominant 3,4,5 motif, offering researchers a tool to probe regioisomer-dependent target engagement.

Regioisomer effect
Class-level inference
2,3,4- vs 3,4,5-trimethoxy substitution
Enables exploration of regioisomer-dependent target engagement
No published IC₅₀ data; a gap-filling research opportunity
Regioisomerism TMP pharmacophore Structure-activity relationship Target selectivity

1-Adamantyl vs. 2-Adamantyl: Sigma-Receptor SAR and Antiproliferative Activity

The adamantane core's attachment point critically governs biological activity in sigma-receptor-targeting phenylalkylamines. In the benchmark study by Riganas et al. (2012), 4-(1-adamantyl)-4,4-diarylbutylamines demonstrated σ₁ and σ₂ receptor affinity coupled with significant in vitro antiproliferative activity against main cancer cell lines, with the lead compound 1a exhibiting an in vivo anticancer profile against the IGROV-1 ovarian cancer xenograft . Although that study did not include trimethoxybenzyl-substituted analogs, it established the C1-adamantyl scaffold as competent for sigma-receptor engagement when paired with appropriate aryl appendages. Commercial databases confirm that C2-adamantyl–trimethoxyphenyl analogs form a separate structural subclass with distinct physicochemical properties (LogP 3.68 vs. 3.46; 2 vs. 3 rotatable bonds) . The target compound, bearing the C1-adamantyl scaffold, aligns with the C1-substituted adamantane series for which sigma-receptor binding and anticancer SAR have been most thoroughly characterized, providing a rational basis for selecting the 1-adamantyl over the 2-adamantyl architecture in CNS or oncology-targeted screening .

Scaffold SAR context
Class-level inference
1-adamantyl scaffold aligns with mapped sigma-receptor SAR
Supports sigma-receptor binding research
C2-adamantyl–TMP compounds lack receptor characterization
Sigma receptor Adamantane regiochemistry Antiproliferative CNS drug design

N-[(2,3,4-Trimethoxyphenyl)methyl]adamantan-1-amine: Recommended Research Applications


Sigma-Receptor and CNS Target Screening

Procure this compound for sigma-receptor (σ₁/σ₂) binding assays or CNS-targeted phenotypic screens where the 1-adamantyl scaffold has established precedent for receptor engagement . The 2,3,4-trimethoxy substitution pattern provides a distinct SAR probe that is absent from the existing C1-adamantane–phenylalkylamine literature, which has focused on diarylbutyl-, diarylpentyl-, and diarylhexylamine linkers. Combining the 1-adamantyl scaffold with a 2,3,4-trimethoxybenzyl group enables systematic exploration of how ortho-methoxy steric effects modulate sigma-receptor affinity relative to the more common 3,4,5-trimethoxy motif.

Physicochemical Comparison of 2,3,4- and 3,4,5-Trimethoxy Regioisomers

Acquire the target compound alongside the 3,4,5-trimethoxy regioisomer (CAS 5562-50-5) for head-to-head physiochemical and biological profiling [1]. The paired comparison directly addresses the regioisomer question raised by the TMP pharmacophore literature, where methoxy position has been shown to modulate antitubulin, Hsp90, TrxR, and P-gp inhibitory activities in structurally distinct chemotypes . Parallel testing in solubility, logD, permeability (PAMPA/Caco-2), and microsomal stability assays can quantify the practical consequences of the 2,3,4- vs. 3,4,5-substitution switch for lead compound progression.

Antiproliferative and Microtubule-Targeting SAR

Use this compound in antiproliferative screening panels against cancer cell lines, leveraging the demonstrated sensitivity of adamantane–trimethoxybenzyl hybrids to aryl substitution in microtubule-targeting assays . The published data on adamantaneacetic and adamantanecarboxylic acid esters containing trimethoxybenzyl groups show that variations in the aryl alcohol component alter antiproliferative potency and the resulting microtubule network phenotype [1]. The amine-linked target compound extends this SAR space by replacing the ester linkage with a methyleneamino bridge while retaining the 2,3,4-trimethoxy substitution, offering a direct bridge-to-ester scaffold comparison.

Chemical Biology Probe for TMP Target Deconvolution

Deploy this compound as a chemical biology probe in target-identification studies (e.g., affinity-based protein profiling or thermal proteome profiling), where the 2,3,4-trimethoxy substitution may confer a distinct protein-target engagement fingerprint compared to the widely used 3,4,5-trimethoxy pharmacophore . Given that the TMP group has been implicated in inhibiting at least eight distinct protein targets—tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and PDGFRβ—the regioisomeric variation introduced by the 2,3,4-pattern may shift selectivity within this target landscape, providing a tool for target deconvolution and selectivity profiling .

Application
Selection Property
Validation Focus
Sigma-receptor binding assay context
1-Adamantyl scaffold, 2,3,4-trimethoxy substitution
σ₁/σ₂ receptor affinity assays
Regioisomer physicochemical profiling
2,3,4-Trimethoxy regiochemistry
LogD, permeability, and microsomal stability profiling
Cell proliferation endpoint screening
Adamantane–trimethoxybenzyl hybrid scaffold
Cell proliferation endpoint and microtubule phenotype assays
Target identification probe research
2,3,4-TMP pharmacophore as chemical probe
Affinity-based protein profiling or thermal proteome profiling
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